Cas no 2228672-70-4 (tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate)

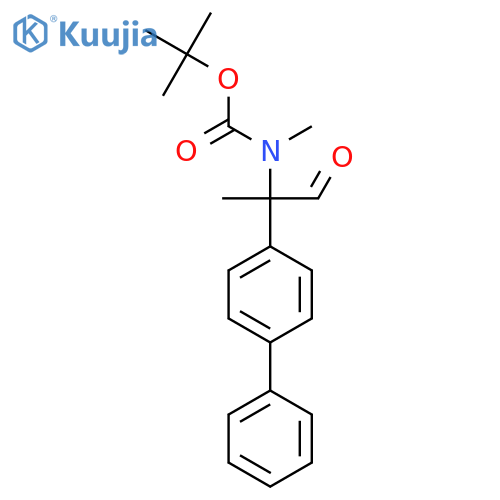

2228672-70-4 structure

商品名:tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate

tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate

- EN300-1888270

- 2228672-70-4

- tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate

-

- インチ: 1S/C21H25NO3/c1-20(2,3)25-19(24)22(5)21(4,15-23)18-13-11-17(12-14-18)16-9-7-6-8-10-16/h6-15H,1-5H3

- InChIKey: ZEXSVDCWQBXNDL-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)C(C=O)(C)C1C=CC(C2C=CC=CC=2)=CC=1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 339.18344366g/mol

- どういたいしつりょう: 339.18344366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 456

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 46.6Ų

tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1888270-0.05g |

tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate |

2228672-70-4 | 0.05g |

$1091.0 | 2023-09-18 | ||

| Enamine | EN300-1888270-0.1g |

tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate |

2228672-70-4 | 0.1g |

$1144.0 | 2023-09-18 | ||

| Enamine | EN300-1888270-0.5g |

tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate |

2228672-70-4 | 0.5g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1888270-5g |

tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate |

2228672-70-4 | 5g |

$3770.0 | 2023-09-18 | ||

| Enamine | EN300-1888270-10g |

tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate |

2228672-70-4 | 10g |

$5590.0 | 2023-09-18 | ||

| Enamine | EN300-1888270-0.25g |

tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate |

2228672-70-4 | 0.25g |

$1196.0 | 2023-09-18 | ||

| Enamine | EN300-1888270-2.5g |

tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate |

2228672-70-4 | 2.5g |

$2548.0 | 2023-09-18 | ||

| Enamine | EN300-1888270-1g |

tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate |

2228672-70-4 | 1g |

$1299.0 | 2023-09-18 | ||

| Enamine | EN300-1888270-10.0g |

tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate |

2228672-70-4 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1888270-1.0g |

tert-butyl N-methyl-N-[1-oxo-2-(4-phenylphenyl)propan-2-yl]carbamate |

2228672-70-4 | 1g |

$1299.0 | 2023-06-02 |

tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

2228672-70-4 (tert-butyl N-methyl-N-1-oxo-2-(4-phenylphenyl)propan-2-ylcarbamate) 関連製品

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬